3-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide
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Description
3-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide is a useful research compound. Its molecular formula is C31H31N5O5S and its molecular weight is 585.68. The purity is usually 95%.
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Biological Activity
The compound 3-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide is a complex organic molecule with potential therapeutic applications. Its unique structure suggests that it may exhibit various biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Imidazoquinazoline core : Known for diverse pharmacological effects.
- Sulfanyl group : Often associated with enhanced reactivity and biological interactions.
- Ethoxy and methoxy substituents : These groups can influence solubility and receptor binding.
Biological Activity Overview
Research indicates that compounds with imidazoquinazoline structures often demonstrate significant biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of quinazoline and imidazole exhibit potent antibacterial and antifungal properties. For example, certain triazole derivatives have been reported to possess high efficacy against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .
- Anticancer Potential : The imidazoquinazoline scaffold has been linked to anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines .
- Anti-inflammatory Effects : Compounds similar to the target molecule have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators .
The biological activity of this compound likely involves:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways.
- Receptor Modulation : It could interact with various receptors, altering signaling pathways critical for cell function.
Antimicrobial Activity
A study on substituted quinazolines revealed that compounds with similar structures exhibited Minimum Inhibitory Concentrations (MICs) in the range of 0.046–3.11 μM against various pathogens, indicating strong antibacterial properties .
Anticancer Studies
Research has shown that imidazoquinazolines can induce apoptosis in cancer cells. For instance, a derivative was found to significantly reduce cell viability in breast cancer cell lines at concentrations as low as 10 μM .
Anti-inflammatory Mechanisms
In vitro assays demonstrated that related compounds inhibited the production of pro-inflammatory cytokines in activated macrophages, suggesting potential use in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
Compound Type | Biological Activity | MIC Range (μM) |
---|---|---|
Quinazolines | Antibacterial | 0.046 - 3.11 |
Imidazoquinazolines | Anticancer | 10 (cell viability) |
Triazole derivatives | Antifungal | <10 |
Properties
IUPAC Name |
3-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N5O5S/c1-3-41-23-14-10-21(11-15-23)33-28(38)19-42-31-35-25-7-5-4-6-24(25)29-34-26(30(39)36(29)31)16-17-27(37)32-18-20-8-12-22(40-2)13-9-20/h4-15,26H,3,16-19H2,1-2H3,(H,32,37)(H,33,38) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXROIGLJZANOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=C(C=C5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N5O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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